![molecular formula C34H32ClNO4S B133256 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast CAS No. 851755-56-1](/img/structure/B133256.png)
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast
Descripción general
Descripción
“2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast” is an impurity of Montelukast Sodium . Montelukast Sodium is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .
Physical And Chemical Properties Analysis
The compound appears as a pale yellow to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Neuroprotective Effects in Alzheimer's Disease
Montelukast, a cysteinyl leukotriene receptor 1 antagonist, has shown promising results in neuroprotective applications. A study by Lai et al. (2014) demonstrated its effectiveness in ameliorating memory impairment induced by amyloid-β in mice, suggesting its potential as a novel treatment strategy for Alzheimer's disease (Lai et al., 2014).
Pulmonary Fibrosis Treatment
Montelukast has also been found to reduce pulmonary fibrosis. Izumo, Kondo, and Nagai (2007) observed its ability to inhibit the inflammatory process and development of bleomycin-induced pulmonary fibrosis in mice, indicating its potential as a therapy for patients with interstitial pulmonary fibrosis (Izumo, Kondo, & Nagai, 2007).
Gastroprotective and Antioxidant Effects
Dengiz et al. (2007) highlighted montelukast's gastroprotective effects on indomethacin-induced gastric ulcer in rats, attributing these effects to its amelioration of oxidative damage (Dengiz et al., 2007).
Enhanced Drug Delivery for Asthma Treatment
Research by Patel, Rashid, and Ahsan (2017) showed that encapsulating montelukast in poly(lactide-co-glycolic acid)-based respirable large porous particles increased its availability in the lungs, offering a potential improvement in asthma treatment (Patel, Rashid, & Ahsan, 2017).
Accelerated Burn Wound Healing
Turtay et al. (2010) found that montelukast, either alone or in combination with topical antibiotics, effectively accelerated burn wound healing in a rat model (Turtay et al., 2010).
Dual-Drug Delivery for Asthma Therapy
Patel, Rashid, Gupta, and Ahsan (2017) developed inhalable particles containing montelukast and low-molecular-weight heparin, demonstrating a robust anti-inflammatory response in the lungs of asthmatic rats, presenting a novel combination therapy for asthma (Patel, Rashid, Gupta, & Ahsan, 2017).
Mecanismo De Acción
Target of Action
The primary target of 2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast, also known as KUW20633YM, is the leukotriene D4-receptor . Leukotrienes are inflammatory mediators produced by the body during an immune response. The leukotriene D4-receptor plays a crucial role in mediating bronchoconstriction and inflammation in the airways, making it a key target in the treatment of asthma .
Mode of Action
KUW20633YM acts as a selective antagonist of the leukotriene D4-receptor . By binding to these receptors, it prevents leukotrienes from exerting their pro-inflammatory effects, thereby reducing inflammation and bronchoconstriction .
Biochemical Pathways
The action of KUW20633YM primarily affects the leukotriene pathway . By blocking the leukotriene D4-receptor, it disrupts the signaling cascade that leads to bronchoconstriction and inflammation. This results in a reduction of asthma symptoms .
Result of Action
The antagonistic action of KUW20633YM on the leukotriene D4-receptor leads to a reduction in bronchoconstriction and inflammation in the airways . This results in an overall decrease in asthma symptoms, providing relief for individuals with this condition .
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXWBDOMBDOJN-JLBZDQGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234345 | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast | |
CAS RN |
851755-56-1 | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.